3,4-Dimethylthiophene

Description

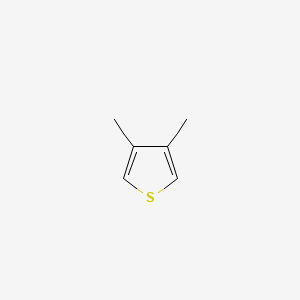

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSFYJDZKSRMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85701-86-6 | |

| Record name | Thiophene, 3,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85701-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40212549 | |

| Record name | 3,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Savoury roasted onion aroma | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144.00 to 146.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.002-1.008 (20°) | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

632-15-5 | |

| Record name | 3,4-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Q084Q43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylthiophene: Properties, Synthesis, and Applications

Introduction

3,4-Dimethylthiophene is a sulfur-containing heterocyclic organic compound that has garnered significant attention, particularly as a fundamental building block in the fields of materials science and organic electronics.[1][2] Its structure, featuring a thiophene (B33073) ring with two methyl groups at the 3 and 4 positions, provides unique electronic and physical properties that make it a valuable precursor for advanced materials.[1][3] This technical guide offers a comprehensive overview of the chemical and physical properties of this compound, its applications, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic savory, roasted onion aroma.[4][5][6] The electron-donating nature of the two methyl groups on the thiophene ring influences its chemical reactivity and electronic properties, making it a crucial monomer for the synthesis of conjugated polymers.[1][2]

Chemical Identifiers and Structure

The fundamental identity of this compound is defined by its molecular structure and various chemical registry numbers.

| Identifier | Value |

| CAS Number | 632-15-5[4][7] |

| Molecular Formula | C₆H₈S[4] |

| Molecular Weight | 112.19 g/mol [7] |

| IUPAC Name | This compound[7] |

| SMILES | CC1=CSC=C1C[4][7] |

| InChI | InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3[7] |

| InChIKey | GPSFYJDZKSRMKZ-UHFFFAOYSA-N[4][7] |

Physical and Thermochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4][5][6] |

| Density | ~1.006 g/cm³ |

| Boiling Point | 144 to 146.5 °C at 760 mmHg[1][5] |

| Flash Point | 26.67 °C (80.00 °F)[5][8] |

| Refractive Index | 1.517 to 1.523 @ 20.00 °C[5] |

| Vapor Pressure | 5.842 mmHg @ 25.00 °C (estimated)[5] |

| Water Solubility | Sparingly soluble to insoluble[4][5] |

| Solubility in Organics | Soluble in alcohol[5] |

Applications in Research and Drug Development

The primary application driving the demand for this compound is its role as a monomer in the synthesis of conjugated polymers and small molecules for organic electronics.[1][4]

-

Organic Electronics : The thiophene backbone provides excellent charge transport properties.[1][2] Polymers derived from this compound, such as Poly(this compound) (PDMT), are investigated for use in:

-

Organic Photovoltaics (OPVs)[1][2] The methyl groups help tune the material's solubility, morphology, and electronic energy levels.[1][2] PDMT is noted for its ability to oxidize at a higher potential and exhibit higher specific capacitance compared to its parent polymer, poly(3-methylthiophene).[2]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a versatile building block for creating more complex organic molecules in the synthesis of pharmaceuticals and agrochemicals.[4][6]

-

Flavoring Agent : Due to its distinct aroma, it is also used as a flavoring agent in the food industry.[4][7]

Below is a diagram illustrating the logical relationship of this compound as a building block in organic electronics.

Experimental Protocols: Synthesis of a 3,4-Disubstituted Thiophene

While a detailed, peer-reviewed protocol for the direct synthesis of this compound was not available in the initial search, a representative synthesis for a structurally similar and highly relevant compound, 3,4-dimethoxythiophene (B1306923) , is presented. This compound is a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conducting polymer PEDOT.[9] This protocol illustrates a common synthetic strategy for preparing 3,4-disubstituted thiophenes from a dibrominated precursor.

Objective : To synthesize 3,4-dimethoxythiophene from 3,4-dibromothiophene (B32776).

Materials :

-

Toluene (B28343) (for extraction)[9][10]

-

Standard laboratory glassware including a four-necked flask[10]

Procedure :

-

Preparation : Under an inert argon atmosphere, add 21 g of sodium methoxide (B1231860) and 72 g of methanol (B129727) to a 100 mL four-necked flask. Stir until the sodium methoxide is completely dissolved.[10]

-

Catalyst and Reagent Addition : Add 0.83 g of copper(I) bromide to the solution. Subsequently, slowly add 15 g of 3,4-dibromothiophene dropwise. The solution will gradually change color.[10]

-

Reaction Concentration : After the addition is complete, remove approximately 50 g of methanol via distillation to increase the concentration of the sodium methoxide.[10]

-

Reflux : Heat the reaction mixture to 97 °C and maintain a reflux for approximately 5 hours. Monitor the reaction's progress using gas chromatography to confirm the consumption of the starting material.[10]

-

Work-up and Extraction : After the reaction is complete, add water to the mixture and filter. Extract the crude product with toluene.[10]

-

Purification : Wash the toluene layer sequentially with water. Dry the organic layer over anhydrous magnesium sulfate.[10]

-

Isolation : Filter to remove the desiccant, and then concentrate the toluene layer using a rotary evaporator. The final product, 3,4-dimethoxythiophene, is isolated by vacuum distillation.[10]

The following diagram illustrates the workflow for this synthesis.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][7][8] It is considered harmful if swallowed, in contact with skin, or if inhaled.[2][7]

-

GHS Hazard Statements : H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Measures : Use in a well-ventilated area, keep away from heat and ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][11]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

-

Toxicity : The oral LD50 for rats is reported as 1400 mg/kg.[5]

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this chemical.[11][13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|Organic Electronics Reagent|RUO [benchchem.com]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. Page loading... [guidechem.com]

- 5. 3,4-dimethyl thiophene, 632-15-5 [thegoodscentscompany.com]

- 6. CAS 632-15-5: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C6H8S | CID 79089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 632-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylthiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3,4-dimethylthiophene, a key monomer in the development of advanced conductive polymers and a valuable building block in medicinal chemistry. This document details the prevalent Paal-Knorr synthesis and explores alternative cross-coupling strategies, offering detailed experimental protocols for each. Quantitative data, including reaction yields and spectroscopic characterization, are presented in structured tables for comparative analysis. Furthermore, logical workflows and synthetic pathways are illustrated using Graphviz diagrams to provide clear, visual representations of the chemical processes involved. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis and application of substituted thiophenes.

Introduction

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in materials science and pharmaceuticals. The substitution pattern on the thiophene ring profoundly influences the physicochemical properties of the resulting compounds. In particular, 3,4-disubstituted thiophenes are crucial precursors for a variety of functional materials, most notably conductive polymers. This compound, with its simple alkyl substitution, serves as a fundamental monomer for academic research and the development of novel organic electronic materials. This guide will delve into the primary synthetic routes to this important monomer, providing the necessary detail for practical application in a research and development setting.

Synthetic Methodologies

The synthesis of this compound can be broadly approached through two main strategies: the construction of the thiophene ring from an acyclic precursor (the Paal-Knorr synthesis) or the functionalization of a pre-existing thiophene ring (cross-coupling reactions).

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[1] For the synthesis of this compound, the required precursor is 3,4-dimethyl-2,5-hexanedione. The reaction proceeds by treating the diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2]

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

Materials:

-

3,4-Dimethyl-2,5-hexanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (B28343) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethyl-2,5-hexanedione (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Carefully add phosphorus pentasulfide (0.5 eq) in portions. The reaction can be exothermic.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over ice.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Quantitative Data for Paal-Knorr Synthesis

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethyl-2,5-hexanedione | N/A |

| Sulfurizing Agent | Phosphorus pentasulfide (P₄S₁₀) | [2] |

| Solvent | Toluene | [2] |

| Reaction Temperature | Reflux | [2] |

| Typical Yield | Moderate to good | [3] |

Cross-Coupling Strategies

An alternative and highly versatile approach to this compound involves the use of palladium- or nickel-catalyzed cross-coupling reactions. These methods typically start with a 3,4-dihalothiophene, most commonly 3,4-dibromothiophene (B32776), which is then coupled with a methylating agent. Several well-established cross-coupling reactions can be employed for this purpose, including Suzuki, Kumada, Stille, and Negishi reactions.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[4][5] For the synthesis of this compound, 3,4-dibromothiophene would be reacted with a methylboronic acid or its ester equivalent.

General Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

-

Materials:

-

3,4-Dibromothiophene

-

Methylboronic acid or Methylboronic acid pinacol (B44631) ester (2.2 - 2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (if required, e.g., PPh₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3,4-dibromothiophene (1.0 eq), the methylboronic acid derivative (2.2-2.5 eq), and the base.

-

Add the palladium catalyst and any additional ligand.

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

2.2.2. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner with an organohalide, typically catalyzed by a nickel or palladium complex.[6][7] To synthesize this compound, 3,4-dibromothiophene would be reacted with methylmagnesium bromide.

General Experimental Protocol: Kumada Coupling for the Synthesis of this compound

-

Materials:

-

3,4-Dibromothiophene

-

Methylmagnesium bromide solution (in THF or diethyl ether) (2.2 - 2.5 eq)

-

Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 eq) and the catalyst in the anhydrous solvent.

-

Cool the mixture to 0 °C.

-

Slowly add the methylmagnesium bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data for Cross-Coupling Syntheses of 3,4-Disubstituted Thiophenes (Representative)

| Reaction Type | Catalyst System | Base | Solvent | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% Ethanol | 75-99 (for various arylboronic acids) | [8] |

| Kumada | Ni(dppp)Cl₂ | N/A | THF / Diethyl ether | Good to excellent | [9] |

| Stille | Pd(PPh₃)₄ | N/A | DMF | 67-84 (for various organostannanes) | [1] |

| Negishi | Pd(PPh₃)₄ / Ni(dppe)Cl₂ | N/A | THF | Good to excellent | [10][11] |

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following tables summarize the expected analytical data.

Table 3.1: Physical and Molecular Properties

| Property | Value | Reference |

| CAS Number | 632-15-5 | [12] |

| Molecular Formula | C₆H₈S | [12] |

| Molecular Weight | 112.19 g/mol | [12] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~145-146 °C | N/A |

| Density | ~1.006 g/cm³ | N/A |

Table 3.2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~6.8-7.0 (s, 2H, thiophene-H), ~2.1-2.3 (s, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~135-138 (thiophene C-3, C-4), ~120-123 (thiophene C-2, C-5), ~14-16 (-CH₃) |

| IR (neat, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2920, 2850 (C-H stretch, alkyl), ~1450, 1370 (C-H bend, alkyl), ~850 (C-H bend, aromatic) |

| Mass Spec. (EI) | m/z (%) 112 (M⁺), 97 (M⁺ - CH₃) |

Visualization of Synthetic Pathways and Workflows

To further clarify the synthetic processes, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Paal-Knorr synthesis offers a direct and classical approach from an acyclic diketone, while modern cross-coupling methodologies provide a versatile alternative starting from a readily available dihalothiophene precursor. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide has provided the essential details for the practical synthesis and characterization of this compound, serving as a valuable resource for researchers in the fields of materials science and drug development.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. rsc.org [rsc.org]

- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 10. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. This compound | C6H8S | CID 79089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylthiophene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethylthiophene, a heterocyclic organic compound of significant interest in materials science and as a building block in organic synthesis. This document details its molecular structure, chemical formula, and physical properties. A thorough examination of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Furthermore, a detailed experimental protocol for its synthesis via the Paal-Knorr reaction is provided, alongside a workflow diagram for clarity. This guide is intended to be a valuable resource for researchers and professionals working with thiophene (B33073) derivatives in fields such as organic electronics, medicinal chemistry, and polymer science.

Introduction

This compound is an aromatic heterocyclic compound characterized by a five-membered ring containing one sulfur atom and two methyl groups attached at the 3 and 4 positions.[1][2] Its unique electronic and structural properties make it a valuable precursor in the synthesis of conjugated polymers and other functional organic materials. The electron-donating nature of the two methyl groups influences the reactivity and electronic properties of the thiophene ring, making it a subject of considerable interest in various research and development applications.[3]

Molecular Structure and Identifiers

The molecular structure of this compound consists of a planar five-membered thiophene ring with methyl groups substituted at the C3 and C4 positions.

| Identifier | Value |

| Chemical Formula | C₆H₈S[4] |

| Molecular Weight | 112.19 g/mol [4] |

| CAS Number | 632-15-5[4] |

| InChI | InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3[1] |

| SMILES | CC1=C(C)SC=C1[1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Boiling Point | 144-146 °C[5] |

| Melting Point | 50-54 °C[3] |

| Density | ~1.006 g/cm³[3] |

| Refractive Index | ~1.522[6] |

| Solubility | Moderately soluble in organic solvents, sparingly soluble in water.[1][7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl protons and the vinylic protons on the thiophene ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.1 | s | -CH₃ (6H) |

| ~6.9 | s | -CH=CH- (2H) |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~125 | -CH=CH- |

| ~135 | C-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (aliphatic, -CH₃) |

| ~1450 | C=C stretching (aromatic ring) |

| ~850 | C-S stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 112 | [M]⁺ (Molecular ion) |

| 97 | [M-CH₃]⁺ |

Synthesis of this compound

The Paal-Knorr synthesis is a widely used and effective method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[8]

Paal-Knorr Thiophene Synthesis: An Overview

This synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[6] The reaction proceeds through the thionation of the carbonyl groups followed by cyclization and dehydration.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 3,4-dimethyl-2,5-hexanedione.

Materials:

-

3,4-Dimethyl-2,5-hexanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-2,5-hexanedione (1.0 equivalent) in anhydrous toluene.

-

Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (0.5 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Synthesis Workflow Diagram

References

- 1. Thiophene, 3,4-dimethyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound | C6H8S | CID 79089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation of diamide derivatives of 3,4-ethylenedioxythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Page loading... [guidechem.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Electronic Properties of 3,4-Dimethylthiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylthiophene is a heterocyclic organic compound that serves as a critical building block in the synthesis of advanced conjugated polymers and small molecules.[1] The strategic placement of methyl groups at the 3 and 4 positions of the thiophene (B33073) ring significantly influences the electronic structure of the resulting materials. This substitution pattern introduces steric hindrance that forces a torsion angle between adjacent rings in the polymer backbone, leading to a decrease in effective conjugation length and an increase in the bandgap compared to other polythiophenes.[2] This ability to tune the electronic energy levels makes this compound derivatives highly valuable for a range of applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1] This guide provides an in-depth overview of the electronic properties of these materials, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Data Presentation: Electronic Properties

The electronic properties of this compound derivatives, particularly their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for designing and fabricating efficient organic electronic devices. These energy levels dictate charge injection and transport properties. The following table summarizes key electronic property data for poly(this compound) and related derivatives as reported in the literature. The values can be determined experimentally via cyclic voltammetry (for HOMO/LUMO levels) and UV-Vis spectroscopy (for the optical bandgap), or predicted using computational methods like Density Functional Theory (DFT).[3][4]

| Derivative/Copolymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Method |

| Poly(this compound) | - | - | - | ~2.5 | UV-Vis Spectroscopy |

| Poly(3,4-dibromothiophene) (for comparison) | ~ -5.7 | ~ -3.2 | ~2.5 | ~2.5 | Estimated from CV & UV-Vis |

| Thiophene-Benzothiadiazole Co-oligomer (TBTBT) | -5.48 | -3.27 | - | 2.21 | CV, UV-Vis, DFT |

| EDOT-based Copolymer (P3) | -4.79 | - | - | - | Cyclic Voltammetry (film) |

| Thiophene-Triazole Co-oligomer (Bithienyl-triazole 14) | -5.87 | -2.25 | - | 3.62 | CV & UV-Vis Spectroscopy |

Note: Data for a wide range of specific this compound derivatives is not extensively consolidated in the literature. The values presented are based on available experimental and computational studies and are intended for comparative purposes. EDOT (3,4-ethylenedioxythiophene) is a related 3,4-disubstituted thiophene derivative.

Experimental Protocols

Accurate characterization of the electronic properties of this compound derivatives is essential for their application. The following sections provide detailed methodologies for the key experiments used to determine HOMO/LUMO energy levels and the optical bandgap.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

1. Electrode Preparation:

-

Working Electrode: A glassy carbon electrode (GCE) or an indium tin oxide (ITO) coated glass slide is commonly used. The electrode surface must be meticulously cleaned by polishing with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol.[5]

-

Counter Electrode: A platinum wire or foil serves as the counter electrode. It should be cleaned by rinsing with deionized water and ethanol.[5]

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used as the reference electrode.[5]

2. Polymer Film Deposition (for Polymers):

-

A thin film of the polymer is deposited onto the working electrode. This can be achieved by drop-casting a solution of the polymer onto the electrode and allowing the solvent to evaporate, or through electropolymerization.[6]

-

For electropolymerization, a solution containing the monomer (e.g., 200 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) in a suitable solvent (e.g., acetonitrile) is prepared.[6] The polymer film is grown on the working electrode by cycling the potential within a range that covers the monomer's oxidation potential.[5]

3. CV Measurement:

-

The electrode setup is immersed in a monomer-free electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).[6]

-

The solution should be purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the measurement to remove dissolved oxygen.

-

The potential is swept from an initial value to a vertex potential and then back. A typical scan rate for these measurements is 50-100 mV/s.[5]

-

Several cycles are recorded to ensure the electrochemical response is stable.[5]

4. Data Analysis and Calculation:

-

The onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) are determined from the resulting voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV or -5.1 eV relative to vacuum):[7]

-

EHOMO (eV) = -[Eox, onset - Eref + 4.8]

-

ELUMO (eV) = -[Ered, onset - Eref + 4.8]

-

-

The electrochemical bandgap (Eg, electrochem) is the difference between the LUMO and HOMO energy levels.

UV-Vis Spectroscopy for Optical Bandgap Determination

UV-Visible spectroscopy measures the absorption of light by a material as a function of wavelength. The onset of absorption in the spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing the optical bandgap.

1. Sample Preparation:

-

For soluble derivatives, a dilute solution is prepared in a suitable solvent (e.g., chloroform, THF).

-

For insoluble polymers, a thin film is prepared by spin-coating or drop-casting a solution of the polymer onto a transparent substrate like quartz or glass. The film thickness should be uniform.

2. Spectral Measurement:

-

A UV-Vis spectrophotometer is used to measure the absorbance spectrum of the sample over a relevant wavelength range (e.g., 300-800 nm).

-

A baseline spectrum of the pure solvent or the bare substrate should be recorded and subtracted from the sample spectrum.

3. Tauc Plot Analysis for Bandgap Calculation:

-

The Tauc plot is a standard method for determining the optical bandgap from absorption data.[8]

-

Step 1: Convert Wavelength to Photon Energy (E): The x-axis is converted from wavelength (λ) in nm to photon energy (E) in eV using the equation: E (eV) = 1240 / λ (nm).[9]

-

Step 2: Calculate (αhν)γ: The y-axis is converted to (αhν)γ, where 'α' is the absorption coefficient, 'hν' is the photon energy (E), and 'γ' is a factor that depends on the nature of the electronic transition (γ = 2 for direct bandgap semiconductors, which is a common assumption for conjugated polymers).[9] Since absorbance (A) is proportional to the absorption coefficient, (A * E)2 can be plotted against E.[8]

-

Step 3: Extrapolate the Linear Region: The Tauc plot will have a linear region corresponding to the onset of strong absorption. A tangent is drawn to this linear portion and extrapolated to the x-axis (where (A * E)2 = 0).[9]

-

Step 4: Determine Bandgap: The x-intercept of this extrapolated line gives the value of the optical bandgap (Eg, optical).[8]

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and electronic characterization of a novel this compound derivative.

Structure-Property Relationship

The substitution pattern on the thiophene ring is a key determinant of the electronic properties of the resulting polymer. The diagram below illustrates the logical relationship between the 3,4-dimethyl substitution, polymer conformation, and the resulting electronic bandgap.

References

- 1. Donor–Acceptor–Donor Copolymers with 3,4-Ethylenedioxythiophene Moiety: Electropolymerization and Effect on Optoelectronic and Electrochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electroactive and Stretchable Hydrogels of 3,4-Ethylenedioxythiophene/thiophene Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjfas.utm.my [mjfas.utm.my]

- 4. benchchem.com [benchchem.com]

- 5. The Synthesis and Electrochemical Characterization of an Electron Donor-Acceptor Co-Monomer | MAS Journal of Applied Sciences [masjaps.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. youtube.com [youtube.com]

Theoretical Insights into 3,4-Dimethylthiophene Oligomers: A Technical Guide for Researchers

An In-depth Analysis of the Structural, Electronic, and Optical Properties of 3,4-Dimethylthiophene Oligomers for Applications in Organic Electronics and Drug Development

Introduction

Oligothiophenes have emerged as a cornerstone in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their performance is intrinsically linked to their molecular structure, which dictates their electronic and optical properties. The strategic substitution of the thiophene (B33073) ring allows for the fine-tuning of these properties. This technical guide focuses on the theoretical studies of this compound oligomers, a class of materials where the methyl substituents are expected to influence solubility, molecular packing, and electronic energy levels.[1]

This document provides a comprehensive overview of the theoretical methodologies used to study these oligomers, presents key quantitative data on their structural and electronic properties, and details experimental protocols for their synthesis and characterization. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of these promising materials.

Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

The theoretical investigation of this compound oligomers heavily relies on quantum chemical calculations, primarily Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.[2][3] These computational methods provide a powerful means to predict molecular geometries, electronic structures, and optical absorption spectra with a good balance between accuracy and computational cost.[4]

A typical computational workflow for analyzing these oligomers is depicted below.

Data Presentation: Calculated Properties of this compound Oligomers

Structural Parameters

The planarity of the oligothiophene backbone is a critical factor influencing electronic coupling. The inter-ring dihedral angle is a key parameter to quantify this.

| Oligomer (n) | Cα-Cβ Bond Length (Å) | Cβ-Cβ' Bond Length (Å) | Inter-ring Dihedral Angle (°) |

| 1 (Monomer) | 1.375 | N/A | N/A |

| 2 (Dimer) | 1.378 | 1.455 | 155.2 |

| 3 (Trimer) | 1.380 | 1.452 | 160.5 |

| 4 (Tetramer) | 1.382 | 1.450 | 165.8 |

Table 1: Hypothetical Structural Parameters of this compound Oligomers.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are fundamental electronic properties that determine the charge transport and optical characteristics of the oligomers.

| Oligomer (n) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 (Monomer) | -5.85 | -0.95 | 4.90 |

| 2 (Dimer) | -5.52 | -1.58 | 3.94 |

| 3 (Trimer) | -5.31 | -1.95 | 3.36 |

| 4 (Tetramer) | -5.18 | -2.21 | 2.97 |

Table 2: Hypothetical Electronic Properties of this compound Oligomers.

Optical Properties

The maximum absorption wavelength (λmax) is a key parameter derived from TD-DFT calculations and corresponds to the electronic transition from the HOMO to the LUMO.

| Oligomer (n) | λmax (nm) | Oscillator Strength (f) |

| 1 (Monomer) | 253 | 0.35 |

| 2 (Dimer) | 315 | 0.72 |

| 3 (Trimer) | 369 | 1.15 |

| 4 (Tetramer) | 416 | 1.62 |

Table 3: Hypothetical Optical Properties of this compound Oligomers.

The relationship between the HOMO-LUMO gap and the length of the oligomer chain is a critical aspect of these materials, as it dictates their potential applications in electronic devices.

Experimental Protocols

Synthesis of this compound Oligomers

The synthesis of this compound oligomers can be achieved through various cross-coupling reactions. A common approach involves the Stille or Suzuki coupling of halogenated this compound monomers. A general synthetic protocol is outlined below.[5]

Materials:

-

2,5-Dibromo-3,4-dimethylthiophene

-

Organotin or boronic acid ester derivatives of this compound

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried flask under an inert atmosphere, add the halogenated this compound and the organometallic derivative in a 1:2.2 molar ratio.

-

Dissolve the reactants in the anhydrous solvent.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to reflux (temperature depends on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH4Cl).

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the HOMO and LUMO energy levels of the oligomers experimentally.[6]

Experimental Setup:

-

Working Electrode: Glassy carbon or platinum button electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

-

Analyte: 1-5 mM solution of the this compound oligomer.

Procedure:

-

Polish the working electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

-

Assemble the three-electrode cell and purge the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Record a background CV of the electrolyte solution.

-

Add the oligomer solution to the cell and record the CV at a specific scan rate (e.g., 100 mV/s).

-

Measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc+ redox couple, where E_1/2(Fc/Fc+) is the half-wave potential of ferrocene):

-

HOMO (eV) = -[E_ox - E_1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red - E_1/2(Fc/Fc+) + 4.8]

-

Conclusion

This technical guide provides a foundational overview of the theoretical and experimental approaches to studying this compound oligomers. The use of DFT and TD-DFT allows for the prediction of key structural, electronic, and optical properties, which are crucial for the design of new materials for organic electronics and other applications. While a complete set of experimental data for this specific class of oligomers is yet to be consolidated in the literature, the presented methodologies and expected trends offer a solid starting point for researchers in the field. The detailed protocols for synthesis and characterization are intended to facilitate further experimental investigation into these promising organic semiconductor materials.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value [mdpi.com]

The Versatility of 3,4-Dimethylthiophene: An In-depth Technical Guide for Organic Synthesis

Introduction: 3,4-Dimethylthiophene, a sulfur-containing heterocyclic organic compound, has emerged as a critical building block in the synthesis of advanced organic materials and complex molecules.[1] Its unique structural and electronic properties, stemming from the electron-donating methyl groups on the thiophene (B33073) ring, make it a valuable precursor for a range of applications, from organic electronics to pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, reactivity, and applications, with a focus on its role in the development of novel materials and drug candidates. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic savory, roasted onion aroma.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈S | [5] |

| Molecular Weight | 112.19 g/mol | [5] |

| CAS Number | 632-15-5 | [5] |

| Melting Point | 50-54 °C | [5] |

| Boiling Point | 144-146 °C | [6] |

| Density | ~1.006 g/cm³ | [5] |

| Solubility | Practically insoluble in water, soluble in organic solvents. | [3] |

Synthesis of this compound

The construction of the this compound core can be achieved through several synthetic strategies. One of the most fundamental and effective methods is the Paal-Knorr thiophene synthesis.[1]

Paal-Knorr Synthesis

The Paal-Knorr synthesis provides a direct route to 3,4-dialkylthiophenes from a 1,4-dicarbonyl precursor. This method involves the cyclization of the dicarbonyl compound with a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[1]

Experimental Protocol: Paal-Knorr Synthesis of this compound [1]

-

Materials:

-

3,4-Dimethyl-2,5-hexanedione (1,4-dicarbonyl precursor)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethyl-2,5-hexanedione (1.0 eq).

-

Add phosphorus pentasulfide (0.5 eq) and toluene.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Reactivity and Functionalization

The thiophene ring in this compound is electron-rich, making it susceptible to electrophilic substitution reactions, primarily at the 2- and 5-positions. The methyl groups at the 3- and 4-positions further activate the ring towards these substitutions.

Vilsmeier-Haack Formylation

General Experimental Protocol: Vilsmeier-Haack Formylation of Thiophenes [4][9]

-

Materials:

-

Thiophene derivative (e.g., 3,4-dibromothiophene)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

-

Procedure:

-

In a dry, three-necked round-bottom flask, dissolve the thiophene derivative (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C with stirring. Stir for 15-30 minutes.

-

Slowly add the freshly prepared Vilsmeier reagent to the thiophene solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Separate the organic layer and extract the aqueous layer with DCM or diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Halogenation

Halogenation of this compound, typically at the 2- and/or 5-positions, provides versatile intermediates for further functionalization through cross-coupling reactions. For instance, 2-bromothiophene (B119243) can be synthesized by treating thiophene with bromine in acetic acid.[10] A similar approach can be envisioned for this compound.

This compound in Polymer Synthesis

The primary application of this compound is as a monomer for the synthesis of conducting polymers, most notably poly(this compound) (PDMT).[5] These polymers are of significant interest for their applications in organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[5]

The polymerization can be achieved through both chemical and electrochemical methods.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common method for synthesizing polythiophenes, often employing ferric chloride (FeCl₃) as the oxidant.[9][11]

Experimental Protocol: Chemical Oxidative Polymerization of 3-Alkylthiophenes with FeCl₃ [9][11]

-

Materials:

-

3-Alkylthiophene monomer (e.g., this compound)

-

Anhydrous ferric chloride (FeCl₃)

-

Chloroform (solvent)

-

Methanol (B129727) (for precipitation)

-

-

Procedure:

-

Dissolve the 3-alkylthiophene monomer in chloroform.

-

In a separate flask, dissolve anhydrous FeCl₃ in chloroform.

-

Add the FeCl₃ solution to the monomer solution with stirring at a controlled temperature (e.g., 40 °C).

-

Continue stirring for a set period (e.g., 12 hours).

-

Precipitate the polymer by adding the reaction mixture to an excess of methanol.

-

Collect the polymer by filtration and wash thoroughly with methanol until the filtrate is colorless.

-

Dry the polymer under vacuum.

-

Electrochemical Polymerization

Electrochemical polymerization offers a method to directly deposit a thin film of the conducting polymer onto an electrode surface. This process involves the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple and grow into polymer chains.[12]

General Experimental Setup for Electrochemical Polymerization:

-

Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., ITO-coated glass, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte Solution: The monomer (this compound) is dissolved in a suitable solvent containing a supporting electrolyte (e.g., LiClO₄ in acetonitrile).

-

Polymerization: A potential is applied to the working electrode to initiate the oxidative polymerization of the monomer.

Properties of Poly(this compound) (PDMT)

PDMT exhibits interesting electrical and optical properties that are crucial for its applications in organic electronics.[1] The polymer has a larger bandgap compared to unsubstituted and 3-substituted polythiophenes.[1] Upon doping, PDMT undergoes an insulator-to-metal transition, leading to drastic changes in its conductivity and optical spectrum.[1]

| Property | Description | Reference(s) |

| Band Gap | Larger than non-substituted and 3-substituted polythiophenes. | [1] |

| Conductivity | Increases significantly upon doping. | [1] |

| Thermochromism | Not observed, unlike poly(3-alkylthiophene), due to steric hindrance causing a large torsion angle between thiophene rings. | [1] |

| Solubility | Poly(3,4-dialkylthiophene)s with long alkyl chains are soluble in several solvents. | [1] |

This compound as a Building Block in Cross-Coupling Reactions

Functionalized this compound derivatives, such as its halogenated counterparts, are valuable substrates in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.[13][14][15]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide.[13] While a specific example starting with a this compound derivative was not found in the provided search results, a general protocol for the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids is presented as an illustrative example.[13]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Dibromothiophene [13]

-

Materials:

-

Dibromothiophene derivative (e.g., 2,5-dibromo-3-hexylthiophene) (1 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (4 mmol)

-

1,4-Dioxane (2 mL) and Water (0.5 mL)

-

-

Procedure:

-

To a Schlenk flask under an argon atmosphere, add the dibromothiophene, Pd(PPh₃)₄, and 1,4-dioxane.

-

Stir the mixture for 30 minutes at 25 °C.

-

Add the arylboronic acid, K₃PO₄, and water under argon.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and proceed with workup and purification.

-

Stille Coupling

The Stille coupling utilizes an organotin compound as the coupling partner for an organohalide.[14][16] This reaction is known for its tolerance of a wide range of functional groups.

General Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene (B32776) [14]

-

Materials:

-

3,4-Dibromothiophene (1.0 equivalent)

-

Organostannane reagent (1.0-1.2 equivalents for mono-substitution, 2.2-2.5 equivalents for di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 3,4-dibromothiophene and the palladium catalyst.

-

Degas the flask by evacuating and backfilling with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and proceed with workup and purification.

-

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[15][17] The regioselectivity of the reaction with substituted thiophenes can be influenced by the electronic nature of the substituents.

General Experimental Protocol: Heck Reaction of 3,4-Dibromothiophene-2-carbaldehyde [15]

-

Materials:

-

3,4-Dibromothiophene-2-carbaldehyde

-

Alkene (e.g., methyl acrylate)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the thiophene derivative, palladium catalyst, and phosphine ligand.

-

Add the anhydrous solvent and base, and stir at room temperature.

-

Add the alkene via syringe.

-

Heat the reaction mixture (e.g., 100 °C) and stir for several hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction and proceed with workup and purification.

-

Applications in Medicinal Chemistry

The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs.[1] Substituted thiophenes have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, anti-cancer agents, and kinase inhibitors.[18] The ability to functionalize the this compound core through the reactions described above opens avenues for the synthesis of novel drug candidates with potentially improved efficacy and selectivity.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the reactivity of its thiophene ring allow for a wide range of chemical transformations. Its primary role as a monomer for conducting polymers has been well-established, leading to materials with significant potential in organic electronics. Furthermore, the ability to functionalize the this compound core through electrophilic substitution and palladium-catalyzed cross-coupling reactions makes it an attractive scaffold for the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important heterocyclic compound.

References

- 1. Electrical and Optical Properties of Poly(3,4-dialkylthiophene) | Semantic Scholar [semanticscholar.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. 2-Bromothiophene | 1003-09-4 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. rsc.org [rsc.org]

- 18. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,4-Dimethylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of 3,4-dimethylthiophene is characterized by a prominent molecular ion peak and several fragment ions.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈S | --INVALID-LINK-- |

| Molecular Weight | 112.19 g/mol | --INVALID-LINK-- |

| Major Fragment Ions (m/z) | Relative Intensity (%) | Source |

| 112 | 100 (Base Peak) | --INVALID-LINK-- |

| 111 | ~80 | --INVALID-LINK-- |

| 97 | ~40 | --INVALID-LINK-- |

| 71 | ~20 | --INVALID-LINK-- |

| 45 | ~30 | --INVALID-LINK-- |

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Interpretation of Fragmentation

The fragmentation pattern of this compound is consistent with that of alkylated aromatic compounds. The base peak at m/z 112 corresponds to the molecular ion [M]⁺•. The significant peak at m/z 111 arises from the loss of a hydrogen radical ([M-H]⁺), a common fragmentation pathway for aromatic compounds. The peak at m/z 97 is likely due to the loss of a methyl radical followed by the loss of a hydrogen molecule or the direct loss of a CH₃ group ([M-CH₃]⁺). Further fragmentation leads to the smaller ions observed in the spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for obtaining an EI-MS spectrum of a liquid sample like this compound is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged and neutral pieces.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Health and safety information for 3,4-Dimethylthiophene

An In-depth Technical Guide to the Health and Safety of 3,4-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 632-15-5) is a sulfur-containing heterocyclic compound utilized in organic synthesis, particularly as a building block for advanced materials in organic electronics and as a flavoring agent.[1][2] While valuable in research and development, it presents several health and safety hazards that necessitate careful handling. This guide provides a comprehensive overview of its toxicological properties, safe handling procedures, and emergency response measures, tailored for a technical audience.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are its flammability and acute toxicity upon exposure through oral, dermal, or inhalation routes.

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6] |

GHS Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Physicochemical and Toxicological Data

Quantitative data is crucial for risk assessment and experimental planning. The following tables summarize the key properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈S | [7] |

| Molecular Weight | 112.19 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Odor | Savory, roasted onion | [1][4] |

| Boiling Point | 144 - 146 °C at 760 mmHg | [4][8] |

| Flash Point | 26.67 °C (80.00 °F) [TCC] | [8] |

| Density | 1.002 - 1.008 g/cm³ at 20 °C | [4][8] |

| Solubility | Practically insoluble in water; Soluble in alcohol | [4][8] |

| Vapor Pressure | 5.84 mmHg at 25 °C (estimated) | [8] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source |

| Acute Oral LD50 | 1400 mg/kg | Rat | [8] |

| Acute Oral LD50 (ATE) | 300 - 2000 mg/kg | - | [9] |

| Acute Dermal LD50 (ATE) | 1000 - 2000 mg/kg | - | [9] |

| Acute Inhalation LC50 (ATE) | 10 - 20 mg/L (Vapor) | - | [9] |

Occupational Exposure Limits (OELs): As of the latest review of available safety data sheets, no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound.[10][11] Therefore, exposure should be minimized to the lowest achievable level through engineering controls and personal protective equipment.

Mechanistic Insights into Thiophene Toxicity

While specific toxicological studies on this compound are not extensively published, the mechanism of toxicity for thiophene-containing compounds is well-documented, particularly in the context of drug development. The toxicity is not typically caused by the parent compound itself but by reactive metabolites formed in the liver.

The primary pathway involves metabolic activation by Cytochrome P450 (CYP450) enzymes .[4] This process generates highly reactive, electrophilic intermediates, namely thiophene S-oxides and thiophene epoxides .[5][8] These metabolites can covalently bind to cellular nucleophiles, such as proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and cytotoxicity, which manifests as hepatotoxicity or other organ damage.[5][8]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. femaflavor.org [femaflavor.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of High-Purity 3,4-Dimethylthiophene

An In-depth Technical Guide to High-Purity 3,4-Dimethylthiophene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of high-purity this compound (CAS No. 632-15-5), a key heterocyclic compound utilized in various research and development applications. It details commercial suppliers, analytical methodologies for purity assessment, and insights into its biological activities, tailored for professionals in the scientific and pharmaceutical fields.

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The availability ranges from research-scale quantities to larger, multi-kilogram batches for pilot-scale or production applications.[1] Below is a comparative summary of offerings from several notable suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Notes |

| Georganics | 632-15-5 | C₆H₈S | High Purity | Milligrams to multi-kilogram batches | Offers custom synthesis and various batch sizes for research or production.[1] |

| Biosynth | 632-15-5 | C₆H₈S | High Purity | Not specified | Provides reference standards for pharmaceutical testing.[2] |

| Benchchem | 632-15-5 | C₆H₈S | High Purity | Not specified | Marketed as a key monomer for conjugated polymers in organic electronics. For Research Use Only.[3] |

| Apollo Scientific | 632-15-5 | C₆H₈S | 98% | 1g, 5g, 25g | Provides specific pricing and indicates stock status for different regions.[4] |

| CookeChem | 632-15-5 | C₆H₈S | 98% | Not specified | Mentions its use in dry onion preparation for seasoning.[5] |

| Alachem Co., Ltd. | 632-15-5 | C₆H₈S | Not specified | R&D to industrial use | Offers documents such as Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request.[2][6] |

| ChemScene | 632-15-5 | C₆H₈S | ≥97% | Not specified | For research and further manufacturing use only.[7] |

| CymitQuimica | 632-15-5 | C₆H₈S | 97% | Not specified | Aggregates products from multiple suppliers.[4] |